5H-purine
Overview
Description
5H-Purine is a heterocyclic aromatic organic compound that consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring. This structure is fundamental to many biological molecules, including nucleotides, which are the building blocks of DNA and RNA. Purines, including this compound, play crucial roles in various biochemical processes, such as cellular respiration and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-purine typically involves the cyclization of appropriate precursors. One common method is the condensation of formamide with formic acid under high-temperature conditions. Another approach involves the reaction of 4,5-diaminopyrimidine with formic acid .
Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or nickel can facilitate the cyclization reactions. Additionally, green chemistry approaches, such as using ethanol as a solvent and mild reaction conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5H-Purine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uric acid, a process catalyzed by xanthine oxidase.
Reduction: Reduction reactions can convert this compound into dihydropurine derivatives.
Substitution: Halogenation, nitration, and alkylation are common substitution reactions involving this compound.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase in the presence of oxygen.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Uric acid.
Reduction: Dihydropurine derivatives.
Substitution: Halogenated purines, nitropurines, and alkylpurines.
Scientific Research Applications
5H-Purine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various purine derivatives used in pharmaceuticals and agrochemicals.
Biology: this compound derivatives are used to study cellular processes, such as DNA replication and repair.
Medicine: Purine analogs are employed in the treatment of diseases like cancer and viral infections.
Mechanism of Action
The mechanism of action of 5H-purine and its derivatives involves their interaction with various molecular targets:
Comparison with Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: An intermediate in purine metabolism.
Xanthine: A product of purine degradation.
Uniqueness of 5H-Purine: this compound is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its derivatives have diverse applications in medicine, particularly in the development of anticancer and antiviral drugs .
Properties
IUPAC Name |
5H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXKAFPOCZVZIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NC=NC21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328144 | |
Record name | 5H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-24-5 | |
Record name | 5H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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